molecular formula C13H17NO2 B2740352 N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide CAS No. 2361608-44-6

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide

Cat. No. B2740352
CAS RN: 2361608-44-6
M. Wt: 219.284
InChI Key: HAHMPJAEYDSUQM-SNVBAGLBSA-N
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Description

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA is a derivative of the natural compound, curcumin, which is found in turmeric.

Scientific Research Applications

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide may also activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has also been found to induce apoptosis in cancer cells. In addition, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has been found to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is also relatively non-toxic, which makes it a good candidate for in vitro and in vivo studies. However, one limitation of using N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.

Future Directions

There are many future directions for research on N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to investigate its potential therapeutic properties in various diseases, such as cancer and inflammatory diseases. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide is a chemical compound that has potential therapeutic properties. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. While its mechanism of action is not fully understood, it has been proposed to inhibit the NF-κB pathway and activate the p53 pathway. N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide has various biochemical and physiological effects, and it is relatively non-toxic. Future research could investigate its mechanism of action, potential therapeutic properties, and pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide can be synthesized from curcumin by a series of chemical reactions. The first step involves the conversion of curcumin to dihydrocurcumin, which is then reacted with 4-methoxy-3-methylbenzaldehyde to form the intermediate product. The intermediate product is then reacted with propargyl bromide to form the final product, N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide.

properties

IUPAC Name

N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-5-13(15)14-10(3)11-6-7-12(16-4)9(2)8-11/h5-8,10H,1H2,2-4H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMPJAEYDSUQM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)NC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R)-1-(4-Methoxy-3-methylphenyl)ethyl]prop-2-enamide

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